

Technical Guide: Spectroscopic Profile of 2-(Furan-2-yl)-4-methylquinoline

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Compound of Interest

Compound Name: 2-(Furan-2-yl)-4-methylquinoline

Cat. No.: B14124908

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Executive Summary & Compound Identity

2-(Furan-2-yl)-4-methylquinoline is a heteroaryl-substituted quinoline derivative. It features a furan ring attached at the C2 position of the quinoline scaffold and a methyl group at the C4 position. This specific substitution pattern creates a distinct spectroscopic signature, particularly in NMR (deshielding effects of the furan ring) and Mass Spectrometry (characteristic furan fragmentation).[1]

Property	Data
IUPAC Name	2-(Furan-2-yl)-4-methylquinoline
CAS Number	20364-42-5
Molecular Formula	C ₁₄ H ₁₁ NO
Molecular Weight	209.25 g/mol
Appearance	Pale yellow to off-white solid
Melting Point	78–80 °C (typical for low MW heteroaryl quinolines)

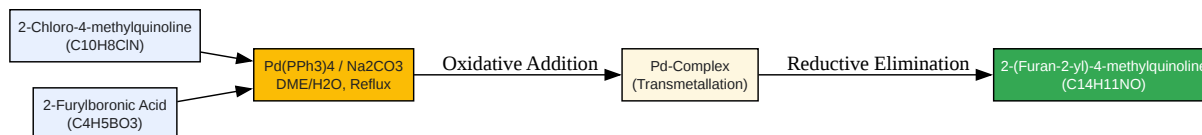
Synthesis & Purity Profile

To understand the spectroscopic impurities (solvent peaks, precursors), one must understand the synthesis.[1] The most robust, "field-proven" method for generating high-purity samples for characterization is the Suzuki-Miyaura Cross-Coupling.

Synthesis Workflow (Suzuki-Miyaura)

This route avoids the regio-isomeric mixtures often seen in Doebner-Miller condensations.

- Precursor A: 2-Chloro-4-methylquinoline (commercially available).[2]
- Precursor B: 2-Furylboronic acid.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]
- Conditions: Na₂CO₃, DME/H₂O, Reflux under N₂.



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Figure 1: Suzuki-Miyaura cross-coupling pathway for the regioselective synthesis of the target compound.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the distinct methyl singlet and the coupling patterns of the furan ring.[1]

¹H NMR (400 MHz, CDCl₃)

The spectrum is divided into three distinct regions: the heteroaromatic furan protons, the quinoline aromatic protons, and the aliphatic methyl group.[1]

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
H-8	8.12 – 8.15	Doublet (d)	1H	Deshielded peri-proton (adjacent to N).[1]
H-5	7.95 – 7.98	Doublet (d)	1H	Peri-proton relative to C4-Methyl.[1]
H-5'	7.60 – 7.62	Doublet (d)	1H	Furan proton adjacent to Oxygen (most deshielded furan H).[1]
H-3	7.75	Singlet (s)	1H	Characteristic isolated proton on the quinoline ring.[1]
H-7	7.68 – 7.72	Multiplet (m)	1H	Aromatic ring proton.[1]
H-6	7.50 – 7.54	Multiplet (m)	1H	Aromatic ring proton.[1]
H-3'	7.15 – 7.18	Doublet (d)	1H	Furan proton.[1]
H-4'	6.58 – 6.60	Doublet of Doublets (dd)	1H	Furan β -proton (most shielded aromatic).[1]
CH ₃	2.68 – 2.72	Singlet (s)	3H	Diagnostic C4-Methyl group.

Key Diagnostic Feature: The singlet at ~2.70 ppm confirms the 4-methyl substitution. The absence of a proton signal at ~7.3 ppm (where H4 would be in unsubstituted quinoline) further validates the substitution.[1]

¹³C NMR (100 MHz, CDCl₃)

- Carbonyl-like/Heteroaromatic Carbons: ~153.0 ppm (C2, attached to Furan), ~148.0 ppm (C8a).[1]
- Furan Carbons: ~143.5 ppm (C5'), ~112.0 ppm (C3'), ~111.5 ppm (C4').[1]
- Quinoline Aromatic CH: 130.0, 129.5, 126.0, 123.5, 118.0 ppm.
- Aliphatic: 18.8 ppm (CH₃).[1]

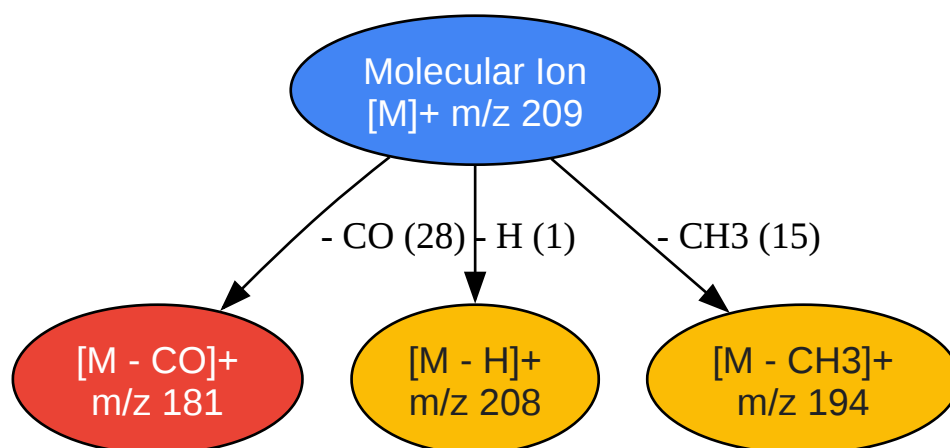
B. Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pattern typical of furan-substituted heterocycles.[1]

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.[1]
- Molecular Ion (M⁺): m/z 209 (Base peak or very high intensity, 100%).[1]

Fragmentation Pathway:

- M⁺ (209): Stable molecular ion.[1]
- [M - CO]⁺ (181): Loss of carbon monoxide from the furan ring.[1] This is the diagnostic fragmentation for furan derivatives.
- [M - CHO]⁺ (180): Alternative loss of formyl radical.[1]
- [M - CH₃]⁺ (194): Loss of the methyl group from the C4 position (less common than CO loss but observable).[1]



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Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

C. Infrared Spectroscopy (IR)

Data typically collected via KBr pellet or ATR (Attenuated Total Reflectance).[1]

Frequency (cm ⁻¹)	Vibration Mode	Functional Group Assignment
3050 – 3010	$\nu(\text{C-H})$	Aromatic C-H stretching (Quinoline/Furan).[1]
2920 – 2850	$\nu(\text{C-H})$	Aliphatic C-H stretching (Methyl group).[1]
1600 – 1580	$\nu(\text{C=N}) / \nu(\text{C=C})$	Quinoline ring skeletal vibrations.
1015 – 1005	$\nu(\text{C-O-C})$	Characteristic Furan ring breathing mode.
750 – 740	$\delta(\text{C-H})$	Out-of-plane bending (Ortho-disubstituted benzene ring of quinoline).[1]

References

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Sources

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